5-ブロモ-N-プロピルピリミジン-2-アミン

概要

説明

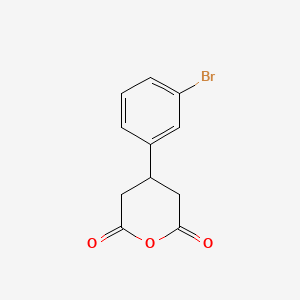

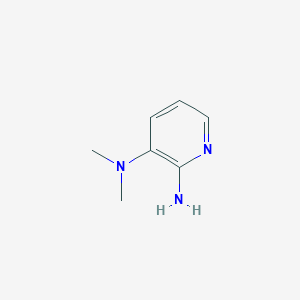

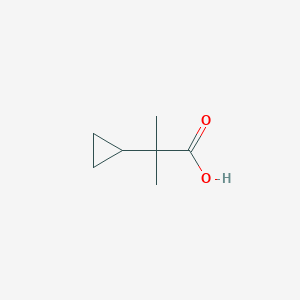

5-Bromo-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10BrN3 . It is a derivative of pyrimidine and contains a bromine atom and a propyl group . This compound is primarily used in organic synthesis and pharmaceutical research .

Synthesis Analysis

The synthesis of 5-Bromo-N-propylpyrimidin-2-amine involves a multi-step reaction . The first step involves the use of triethylamine and dmap in tetrahydrofuran under an inert atmosphere at 55°C . The second step involves the use of N,N-dimethyl-formamide at 80°C in a sealed tube under an inert atmosphere .Molecular Structure Analysis

The molecular structure of 5-Bromo-N-propylpyrimidin-2-amine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring is a bromine atom and a propyl group .科学的研究の応用

5-ブロモ-N-プロピルピリミジン-2-アミン:包括的な分析

タンパク質キナーゼ阻害剤: 5-ブロモ-N-プロピルピリミジン-2-アミンは、タンパク質キナーゼの強力な阻害剤として特定されています。この用途は、特に腫瘍の増殖と増殖に関与する特定のタンパク質キナーゼを標的とすることで、さまざまな種類の癌の治療に潜在的な治療効果がある、癌研究の分野で重要です。

有機合成: この化合物は、さまざまな有機分子との反応性により、有機合成で使用されています。その存在は、新しい結合または官能基の形成を促進し、潜在的な工業的または医薬品の用途を持つ新しい有機化合物の生成につながります .

医薬品研究: 医薬品研究では、5-ブロモ-N-プロピルピリミジン-2-アミンは、新薬開発のためのビルディングブロックとして役立ちます。そのユニークな構造により、生物学的標的に相互作用できる化合物の合成が可能になり、創薬と開発の機会を提供します .

農薬開発: この化合物は、新しい農薬の開発にも用途が見いだされる可能性があります。その特性は、持続可能な農業慣行に貢献する、改善された効力と安全性プロファイルを備えた殺虫剤または除草剤を作成するために利用できます .

水素結合パターンの研究: それは、分子構造内の水素結合パターンを理解するための研究で使用されてきました。たとえば、それは、分子間相互作用を理解し、所望の特性を持つ材料を設計するために不可欠なコクリスタルに関する研究に関連していました .

多環式アザアレンの合成: 5-ブロモ-N-プロピルピリミジン-2-アミンは、多環式アザアレンの合成にも使用されます。これは、窒素含有芳香族化合物です。これらの化合物は、配位化学におけるリガンドとして、および電子材料における成分として、さまざまな用途を持っています .

Safety and Hazards

Safety data sheets indicate that 5-Bromo-N-propylpyrimidin-2-amine should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

作用機序

Mode of Action

Pyrimidine derivatives are generally known to interact with their targets via hydrogen bonding, due to the presence of nitrogen atoms in the pyrimidine ring. The bromine atom in the compound could potentially enhance its reactivity, allowing it to participate in various organic transformations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Bromo-N-propylpyrimidin-2-amine . .

生化学分析

Biochemical Properties

5-Bromo-N-propylpyrimidin-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in nucleotide metabolism, potentially inhibiting or modifying their activity. These interactions can affect the overall metabolic pathways within the cell, leading to changes in the synthesis and degradation of nucleotides .

Cellular Effects

The effects of 5-Bromo-N-propylpyrimidin-2-amine on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, 5-Bromo-N-propylpyrimidin-2-amine can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .

Molecular Mechanism

At the molecular level, 5-Bromo-N-propylpyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression. The molecular mechanism of 5-Bromo-N-propylpyrimidin-2-amine involves the disruption of normal cellular processes, resulting in altered cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-N-propylpyrimidin-2-amine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-N-propylpyrimidin-2-amine remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of 5-Bromo-N-propylpyrimidin-2-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

5-Bromo-N-propylpyrimidin-2-amine is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on other metabolic pathways, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Bromo-N-propylpyrimidin-2-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of 5-Bromo-N-propylpyrimidin-2-amine can affect its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

5-Bromo-N-propylpyrimidin-2-amine is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of 5-Bromo-N-propylpyrimidin-2-amine can influence its activity and function, as well as its interactions with other biomolecules .

特性

IUPAC Name |

5-bromo-N-propylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPSCRPSLFEGGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675149 | |

| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-92-7 | |

| Record name | 5-Bromo-N-propylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)

![3-Bromo-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1373227.png)

![3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1373232.png)